Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride
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Overview
Description
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as piperazine rings, chlorophenyl groups, and hydroxypropoxy linkages. The tetrahydrochloride form indicates that the compound is stabilized with four hydrochloride molecules, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chlorophenylpiperazine and hydroxypropoxy derivatives. These intermediates are then subjected to condensation reactions under controlled conditions, often involving catalysts and solvents like ethanol or methanol. The final step involves the addition of hydrochloric acid to form the tetrahydrochloride salt, which is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its purest form .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or aminated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride involves its interaction with specific molecular targets within cells. The compound’s piperazine rings and chlorophenyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Known for their diverse pharmacological effects, including anti-inflammatory and anti-cancer activities.
Triazole Compounds: Renowned for their antimicrobial and antiviral properties.
Uniqueness
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. Its tetrahydrochloride form enhances its solubility and stability, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
87049-26-1 |
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Molecular Formula |
C34H46Cl6N4O5 |
Molecular Weight |
803.5 g/mol |
IUPAC Name |
1-[2,6-bis[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;tetrahydrochloride |
InChI |
InChI=1S/C34H42Cl2N4O5.4ClH/c1-25(41)34-32(44-23-30(42)21-37-11-15-39(16-12-37)28-7-2-5-26(35)19-28)9-4-10-33(34)45-24-31(43)22-38-13-17-40(18-14-38)29-8-3-6-27(36)20-29;;;;/h2-10,19-20,30-31,42-43H,11-18,21-24H2,1H3;4*1H |
InChI Key |
ZZXUZWKHZABXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)OCC(CN4CCN(CC4)C5=CC(=CC=C5)Cl)O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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